molecular formula C12H16N2O2 B13645012 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one

Cat. No.: B13645012
M. Wt: 220.27 g/mol
InChI Key: FLRARMZTGQLZNP-UHFFFAOYSA-N
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Description

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a methyl group at the 3-position and a propylamino-methyl substituent at the 6-position of the benzoxazolone core.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-methyl-6-(propylaminomethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H16N2O2/c1-3-6-13-8-9-4-5-10-11(7-9)16-12(15)14(10)2/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

FLRARMZTGQLZNP-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=C(C=C1)N(C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one typically involves the condensation of 3-methylbenzoxazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The compound’s propylamino-methyl group distinguishes it from other benzoxazolone derivatives. Substituent variations significantly influence physicochemical properties and biological interactions. Below is a comparison with structurally related compounds:

Compound Name Substituent at 6-position Synthesis Yield Physical State Key Analytical Data (NMR/HRMS) Reference
Target Compound (Propylamino)methyl Not reported Not reported Not provided N/A
3-Methyl-6-(4-phenylbut-3-yn-2-yl) (3ak) 4-Phenylbut-3-yn-2-yl 30% Yellow liquid $ ^{13}\text{C NMR}: 126.31, 123.03 \, \text{ppm} $
6-((4-Chlorophenyl)(phenyl)methyl) (3ab) (4-Chlorophenyl)(phenyl)methyl 98% White crystalline $ \text{HRMS: } [M+H]^+ = 254.1191 $
3-Benzhydryl-5-chloro (3da) Benzhydryl + 5-chloro Not reported White solid (m.p. 160–162°C) $ ^{1}\text{H NMR}: 7.2–7.4 \, \text{ppm} $
6-Acetyl-3-methylbenzoxazol-2-one Acetyl Not reported Not reported Synonyms: AGN-PC-0JKRYB, SCHEMBL5171751

Key Observations:

  • Synthetic Efficiency : Yields vary widely (30–98%), influenced by steric hindrance and reactivity of substituents. The high yield of 3ab (98%) suggests favorable electronic/steric conditions for its synthesis .
  • Physical Properties : Crystallinity and melting points (e.g., 3da at 160–162°C) correlate with substituent bulk and polarity, impacting formulation stability .

Functional Implications from Related Compounds

While direct data for the target compound are lacking, studies on sigma receptor ligands provide context:

Sigma Receptor Interactions

  • Sigma-2 Agonists : Analogs like CB-64D (a sigma-2 agonist) induce apoptosis in cancer cells via caspase-independent pathways, suggesting benzoxazolones with similar substituents may share this mechanism .

Drug Resistance Modulation

Sigma-2 agonists (e.g., CB-184) potentiate doxorubicin efficacy in drug-resistant breast cancer cells, implying that structural analogs with optimized substituents could enhance chemotherapeutic profiles .

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